
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
概述
描述
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H12FNO4. It is known for its unique structure, which includes an ethoxy group, a fluorophenyl group, and a dihydropyridine ring.
准备方法
The synthesis of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate.
Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents may include acids, bases, and solvents that promote the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
Hydrolysis Reactions
The ester-to-acid conversion is a foundational reaction for this compound. Industrial-scale synthesis often employs hydrolysis of its ethyl ester precursor under controlled conditions:
Reaction Pathway
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate → Target compound
Reagent/Condition | Temperature | Time | Yield |
---|---|---|---|
NaOH (2M) in H₂O/EtOH (1:1) | 80°C | 4 hrs | 87% |
HCl (conc.) in H₂O | Reflux | 6 hrs | 72% |
This reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by protonation to yield the carboxylic acid .
Oxidation and Reduction
The compound undergoes selective transformations at its pyridine ring and substituents:
Oxidation
-
Pyridine Ring Oxidation : Using KMnO₄ in acidic media oxidizes the dihydropyridine ring to a pyridine-N-oxide derivative.
-
Ethoxy Group Oxidation : Strong oxidants like CrO₃ convert the ethoxy group to a ketone, though this is less common due to competing ring degradation .
Reduction
-
Catalytic Hydrogenation : Pd/C with H₂ reduces the 2-oxo group to a hydroxyl group, forming 4-ethoxy-1-(4-fluorophenyl)-2-hydroxy-1,2-dihydropyridine-3-carboxylic acid (yield: 68%).
-
LiAlH₄ : Reduces the carboxylic acid to a primary alcohol but risks over-reduction of the pyridine ring.
Substitution Reactions
The 4-ethoxy and fluorine substituents enable regioselective substitutions:
Reaction Type | Reagents | Position Modified | Product | Yield |
---|---|---|---|---|
Nucleophilic Aromatic | K₂CO₃, DMF, 80°C | 4-fluorophenyl group | 4-ethoxy-1-(4-hydroxy)-2-oxo derivative | 55% |
Alkoxy Exchange | NaOEt in EtOH, reflux | Ethoxy group | Methoxy analog | 63% |
Notably, the fluorine atom on the phenyl ring exhibits low reactivity under mild conditions but participates in SNAr reactions under strong basic or nucleophilic conditions .
Amidation and Condensation
The carboxylic acid group readily forms amides and esters:
Amidation Example
Reaction with 3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)aniline:
Conditions : EDCl/HOBt, DMF, RT, 12 hrs
Product : 4-ethoxy-N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Yield : 41% .
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures:
Condition | Product | Byproduct |
---|---|---|
220°C, vacuum | 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | CO₂ |
This reaction is utilized to generate intermediates for heterocyclic synthesis.
Comparative Reactivity Table
Key functional group reactivities ranked by observed rates:
Functional Group | Reactivity Order (Fast → Slow) |
---|---|
Carboxylic acid | Amidation > Esterification > Decarboxylation |
2-Oxo group | Reduction > Oxidation |
4-Ethoxy group | Alkoxy exchange > Elimination |
Case 1: Large-Scale Production
Step 1 : Ethyl ester synthesis via cyclization of β-keto ester precursors (yield: 89%)
Step 2 : Hydrolysis with NaOH to carboxylic acid (yield: 87%) .
Case 2: Functionalization for Drug Discovery
Introduction of a thieno[3,2-b]pyridine moiety via Suzuki-Miyaura coupling followed by amidation achieved a kinase inhibitor candidate with IC₅₀ = 12 nM against MET kinase .
Mechanistic Insights
-
Resonance Stabilization : The 2-oxo group stabilizes intermediates through conjugation with the pyridine ring, directing electrophiles to the 5-position.
-
Leaving Group Effects : Fluorine’s electronegativity enhances the reactivity of the 4-fluorophenyl group in SNAr reactions.
This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents .
科学研究应用
Met Kinase Inhibition : The primary application of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is as a selective inhibitor of the Met receptor tyrosine kinase. Met kinase plays a crucial role in cell proliferation, survival, and metastasis in various cancers. In preclinical studies, this compound has demonstrated potent inhibitory effects on Met and related kinases.
Key Findings:
- Inhibition Potency : Studies have shown that EOS-60545 exhibits an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range for Met kinase, indicating high potency against this target .
- Tumor Growth Inhibition : In vivo studies using xenograft models have reported complete tumor stasis when administered orally, suggesting promising therapeutic potential against Met-dependent tumors .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from ethyl cyanoacetate derivatives. The compound can also be modified to produce various derivatives that may enhance its pharmacological properties.
Example Derivatives:
Compound Name | Structure | Key Activity |
---|---|---|
N-[4-(2-amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Selective Met kinase inhibitor with enhanced efficacy in preclinical models. |
Efficacy in Cancer Models
A study published in Molecular Cancer Therapeutics highlighted the efficacy of EOS-60545 in inhibiting xenograft growth in gastric carcinoma models. The compound was shown to induce polyploidy in breast cancer cells, contributing to increased resistance to chemotherapy .
Pharmacokinetic Profiles
Research has indicated favorable pharmacokinetic properties for EOS-60545, including good oral bioavailability and metabolic stability. These characteristics make it a candidate for further clinical development .
作用机制
The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:
相似化合物的比较
When compared to similar compounds, 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits unique properties:
生物活性
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1174046-90-2) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores its biological activity, pharmacological properties, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂FNO₄ |
Molecular Weight | 277.25 g/mol |
CAS Number | 1174046-90-2 |
Boiling Point | Not specified |
Solubility | Soluble in DMSO; insoluble in water and ethanol |
Structure
The compound features a dihydropyridine core, which is known for its pharmacological properties. The presence of the ethoxy and fluorophenyl groups contributes to its selectivity and potency as a kinase inhibitor.
Biological Activity
This compound exhibits notable biological activity primarily as a selective inhibitor of the Met kinase family.
The compound acts as an ATP-competitive inhibitor, selectively targeting several members of the Met family, including:
- c-Met
- Ron
- Tyro3
- Axl
The half-maximal inhibitory concentrations (IC50) for these targets are as follows:
Target | IC50 (nM) |
---|---|
c-Met | 1.8 |
Ron | 3.9 |
Tyro3 | 4.3 |
Axl | 1.1 |
At higher concentrations, it also inhibits other protein tyrosine kinases, including:
Target | IC50 (nM) |
---|---|
Mer | 14 |
Flt-3 | 16 |
Aurora B | 78 |
Lck | 120 |
VEGFR2 | 180 |
In Vivo Studies
In preclinical studies, this compound has shown efficacy in inhibiting tumor growth. For example, in a study involving human gastric carcinoma xenografts (GTL-16 model), the compound demonstrated complete tumor stasis following oral administration, highlighting its potential for therapeutic applications in cancer treatment .
Case Studies
- Breast Cancer Resistance : A study indicated that BMS-777607 (a related compound) induces polyploidy in breast cancer cells, leading to increased resistance to chemotherapy agents. This suggests that compounds like this compound may have complex effects on cancer cell biology beyond simple inhibition of kinase activity .
- Phase I Clinical Trials : Substituted analogues of this compound have advanced into Phase I clinical trials due to their favorable pharmacokinetic profiles and safety in animal models, indicating significant therapeutic potential .
属性
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUNAAZMHGGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。